REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH2:17]([CH3:18])[I:19].[CH3:20][C:21](=[O:22])[CH2:23][CH3:24].[K+:5].[K+:6].[OH2:25].[OH:7][c:8]1[cH:9][c:10]([CH:11]=[O:12])[cH:13][cH:14][c:15]1[OH:16]>>[OH:7][c:8]1[cH:9][c:10]([CH:11]=[O:12])[cH:13][cH:14][c:15]1[O:16][CH2:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)c(O)c1
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Name
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Type
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product
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Smiles
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CCOc1ccc(C=O)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |